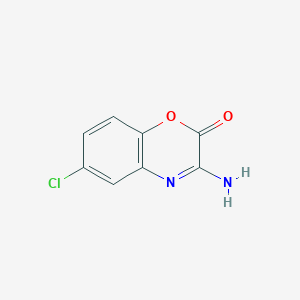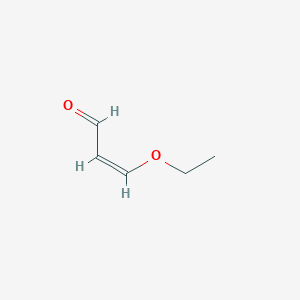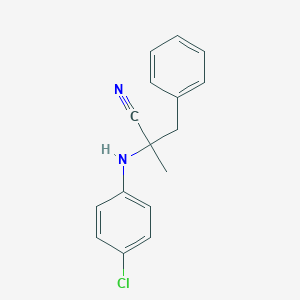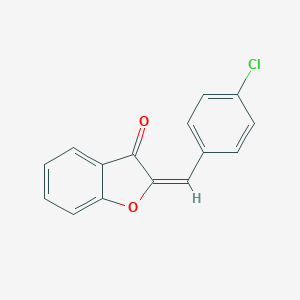
2-Anilino-2-(4-fluorophenyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Anilino-2-(4-fluorophenyl)propanenitrile, also known as AFPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. AFPA is a nitrile-based compound that has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 2-Anilino-2-(4-fluorophenyl)propanenitrile is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes. This compound has been shown to inhibit the activity of tyrosinase by binding to the copper ion at the active site of the enzyme. It has also been shown to inhibit the activity of monoamine oxidase by binding to the flavin adenine dinucleotide (FAD) cofactor of the enzyme. In addition, this compound has been shown to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the activity of tyrosinase, which is involved in the production of melanin. This makes this compound a potential candidate for the treatment of hyperpigmentation disorders such as melasma. This compound has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. In addition, this compound has been studied for its potential use as a fluorescent probe for the detection of zinc ions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-Anilino-2-(4-fluorophenyl)propanenitrile is its potent inhibitory activity against a variety of enzymes. This makes it a potential candidate for the development of enzyme inhibitors for the treatment of various diseases. However, one of the limitations of this compound is its toxicity. It has been shown to exhibit cytotoxicity at high concentrations, which limits its use in certain applications.
Orientations Futures
There are several future directions for the study of 2-Anilino-2-(4-fluorophenyl)propanenitrile. One potential direction is the development of this compound derivatives with improved potency and selectivity. Another potential direction is the study of this compound as a potential treatment for hyperpigmentation disorders such as melasma. In addition, the use of this compound as a fluorescent probe for the detection of zinc ions could be further explored. Overall, this compound has shown great potential for various applications and further research is needed to fully understand its properties and potential uses.
Méthodes De Synthèse
2-Anilino-2-(4-fluorophenyl)propanenitrile can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-fluoroacetophenone with aniline in the presence of sodium hydride and acetonitrile. The resulting product is then treated with potassium cyanide to form this compound. Other methods include the reaction of 4-fluoroacetophenone with aniline in the presence of a catalytic amount of copper(I) iodide and potassium carbonate, or the reaction of 4-fluoroacetophenone with aniline in the presence of a palladium catalyst.
Applications De Recherche Scientifique
2-Anilino-2-(4-fluorophenyl)propanenitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent inhibitory activity against a variety of enzymes such as tyrosinase, monoamine oxidase, and acetylcholinesterase. This compound has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. In addition, this compound has been studied for its potential use as a fluorescent probe for the detection of zinc ions.
Propriétés
Formule moléculaire |
C15H13FN2 |
|---|---|
Poids moléculaire |
240.27 g/mol |
Nom IUPAC |
2-anilino-2-(4-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C15H13FN2/c1-15(11-17,12-7-9-13(16)10-8-12)18-14-5-3-2-4-6-14/h2-10,18H,1H3 |
Clé InChI |
UKJUXHHRZMJXAA-UHFFFAOYSA-N |
SMILES |
CC(C#N)(C1=CC=C(C=C1)F)NC2=CC=CC=C2 |
SMILES canonique |
CC(C#N)(C1=CC=C(C=C1)F)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-3-piperidinecarboxamide](/img/structure/B232171.png)






![2-[3-(Trifluoromethyl)anilino]nicotinamide](/img/structure/B232202.png)


![(1R,2R,5S,8S,9S,10R,11S,12R,14S)-5-Hydroxy-11-methyl-6-methylidene-17-oxo-13,16-dioxahexacyclo[9.4.2.15,8.01,10.02,8.012,14]octadecane-9-carboxylic acid](/img/structure/B232209.png)
![8-Aminobenzo[c]chromen-6-one](/img/structure/B232213.png)

